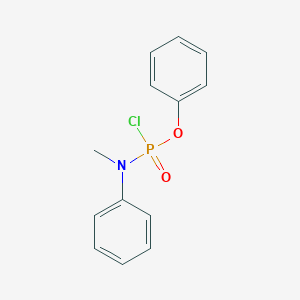
Phenyl n-methyl-n-phenylphosphoramidochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl n-methyl-n-phenylphosphoramidochloridate is a chemical compound with the molecular formula C12H11ClNO2P. It is also known by its systematic name, N-Phenylphosphoramidochloridic acid phenyl ester. This compound is characterized by the presence of a phosphoramidate group, which is a functional group containing phosphorus, nitrogen, and oxygen atoms. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl n-methyl-n-phenylphosphoramidochloridate can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and the compound is often produced in solid form for ease of handling and storage .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl n-methyl-n-phenylphosphoramidochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The phosphoramidate group can undergo oxidation or reduction under specific conditions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidate derivatives, while oxidation reactions can produce phosphoric acid derivatives .
Aplicaciones Científicas De Investigación
Phenyl n-methyl-n-phenylphosphoramidochloridate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of phenyl n-methyl-n-phenylphosphoramidochloridate involves its interaction with specific molecular targets and pathways. For example, in biological studies, it binds to enzymes such as chymotrypsin, inhibiting their activity. The phosphoramidate group plays a crucial role in these interactions, as it can form stable complexes with the target molecules .
Comparación Con Compuestos Similares
Phenyl n-methyl-n-phenylphosphoramidochloridate can be compared with other similar compounds, such as:
Phenylphosphonic dichloride: A precursor in the synthesis of this compound, used in various chemical reactions.
Phenylphosphonic acid: A related compound with similar phosphorus-containing functional groups, used in different applications.
Triphenylphosphine: Another phosphorus-containing compound used as a ligand in various catalytic reactions.
The uniqueness of this compound lies in its specific functional group and its ability to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
82753-86-4 |
|---|---|
Fórmula molecular |
C13H13ClNO2P |
Peso molecular |
281.67 g/mol |
Nombre IUPAC |
N-[chloro(phenoxy)phosphoryl]-N-methylaniline |
InChI |
InChI=1S/C13H13ClNO2P/c1-15(12-8-4-2-5-9-12)18(14,16)17-13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
ATJWOQFLQDFWDU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




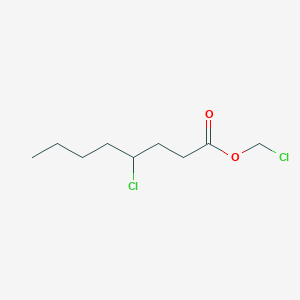
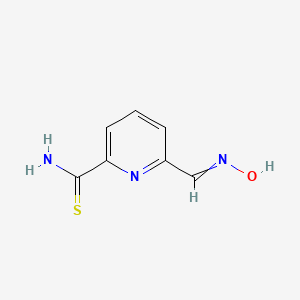
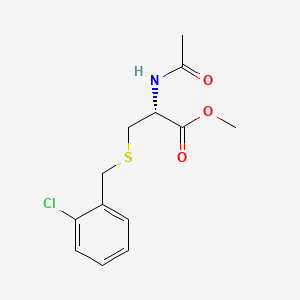
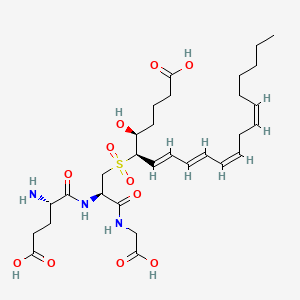

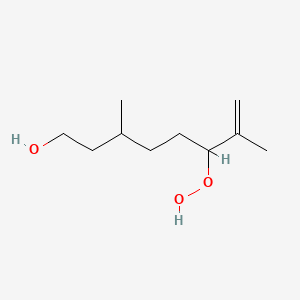
![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)
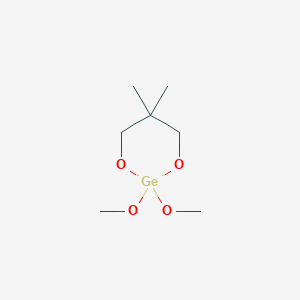

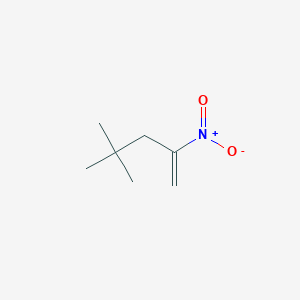
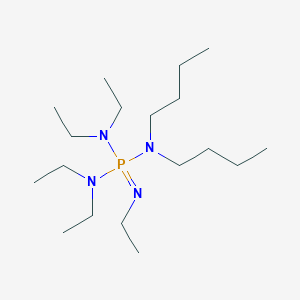
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
